molecular formula C20H12CrN4O8S2.Na<br>C20H12CrN4NaO8S2 B1585011 Acid Red 186 CAS No. 52677-44-8

Acid Red 186

Cat. No.: B1585011
CAS No.: 52677-44-8
M. Wt: 575.5 g/mol
InChI Key: FHHDECHWBGHEIZ-UHFFFAOYSA-J
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Description

Acid Red 186, with the chemical formula C20H12N4Na2O7S2 and CAS registry number 52677-44-8, is a synthetic azo dye commonly used in the textile industry for coloring fabrics . This compound is known for its vibrant red hue and is part of the larger class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acid Red 186 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general steps include:

    Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a coupling component, such as a phenol or naphthol derivative, under alkaline conditions to form the azo dye.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes:

    Mixing Reactants: The aromatic amine and coupling component are mixed in a reactor.

    Temperature Control: The reaction mixture is maintained at a specific temperature to optimize the reaction rate.

    Purification: The crude dye is purified through filtration, washing, and drying to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidative degradation, especially in the presence of strong oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The azo bond (-N=N-) in this compound can be reduced to form corresponding amines using reducing agents such as sodium dithionite.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as sulfonation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.

    Reduction: Sodium dithionite, zinc dust; acidic or basic conditions.

    Substitution: Sulfuric acid for sulfonation, nitric acid for nitration.

Major Products Formed:

    Oxidation: Smaller organic acids and carbon dioxide.

    Reduction: Aromatic amines.

    Substitution: Sulfonated or nitrated derivatives of this compound.

Scientific Research Applications

Acid Red 186 has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which Acid Red 186 exerts its effects is through its interaction with light and its ability to undergo photochemical reactions. When exposed to light, the dye can absorb photons and undergo electronic excitation, leading to various photochemical processes such as:

    Photodegradation: Breakdown of the dye molecule into smaller fragments.

    Photocatalysis: Generation of reactive oxygen species that can further degrade the dye or other organic pollutants.

Comparison with Similar Compounds

    Acid Red 1 (C.I. 18050): Another azo dye with similar applications but different molecular structure.

    Acid Red 14 (C.I. 14720): Known for its use in textile dyeing and similar photochemical properties.

Uniqueness of Acid Red 186:

    Chemical Structure: The presence of specific substituents on the aromatic rings gives this compound unique photochemical and chemical properties.

    Applications: Its high stability and vibrant color make it particularly suitable for textile applications and scientific research.

Properties

CAS No.

52677-44-8

Molecular Formula

C20H12CrN4O8S2.Na
C20H12CrN4NaO8S2

Molecular Weight

575.5 g/mol

IUPAC Name

sodium;chromium(3+);4-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate

InChI

InChI=1S/C20H16N4O8S2.Cr.Na/c1-11-18(20(26)24(23-11)12-5-4-6-13(9-12)33(27,28)29)21-22-19-15-8-3-2-7-14(15)17(10-16(19)25)34(30,31)32;;/h2-10H,1H3,(H4,21,22,23,25,26,27,28,29,30,31,32);;/q;+3;+1/p-4

InChI Key

FHHDECHWBGHEIZ-UHFFFAOYSA-J

SMILES

CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-])C4=CC(=CC=C4)S(=O)(=O)[O-].[Na+].[Cr+3]

Canonical SMILES

CC1=C(C(=O)N([N-]1)C2=CC(=CC=C2)S(=O)(=O)[O-])N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])[O-].[Na+].[Cr+3]

52677-44-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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